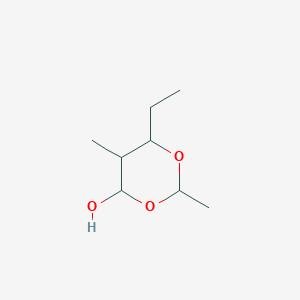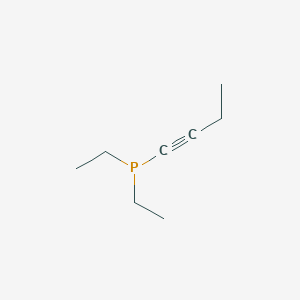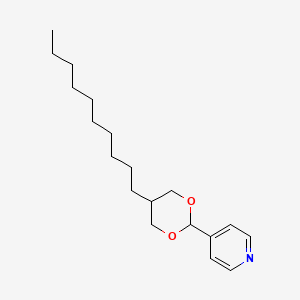
Agn-PC-0MY7N7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0MY7N7 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of materials known for their remarkable chemical and physical characteristics, making them suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0MY7N7 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method involves the reduction of silver nitrate (AgNO3) in the presence of a stabilizing agent, which helps to control the size and shape of the resulting nanoparticles . The reaction conditions, such as temperature, pH, and concentration of reactants, are crucial in determining the final properties of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as electrospinning and ultraviolet (UV) reduction are employed to produce high-quality nanoparticles with consistent properties . These methods are scalable and can be optimized to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0MY7N7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions under which they are carried out, such as the presence of catalysts, temperature, and pressure.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide (H2O2) for oxidation reactions, sodium borohydride (NaBH4) for reduction reactions, and various halides for substitution reactions . The conditions for these reactions are typically optimized to achieve the desired products with high efficiency and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce silver oxide (Ag2O), while reduction reactions can yield elemental silver (Ag) nanoparticles .
Applications De Recherche Scientifique
Agn-PC-0MY7N7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions due to its high surface area and reactivity. It is also employed in the synthesis of other compounds and materials, where its unique properties can enhance the efficiency and selectivity of the reactions .
Biology: In biological research, this compound is utilized for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a valuable tool in the development of new antimicrobial agents and treatments .
Medicine: In the medical field, this compound is being explored for its potential in drug delivery systems. Its ability to interact with biological molecules and tissues makes it a promising candidate for targeted drug delivery, where it can improve the efficacy and reduce the side effects of various treatments .
Industry: In industry, this compound is used in the production of conductive inks, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Agn-PC-0MY7N7 exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, leading to the disruption of cellular processes and ultimately cell death . This interaction is mediated by the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Agn-PC-0MY7N7 can be compared with other similar compounds, such as silver azide (AgN3) and silver pentazolate (AgN5), which also exhibit unique chemical and physical properties . While these compounds share some similarities, this compound is distinguished by its specific reactivity and stability under various conditions .
List of Similar Compounds:- Silver azide (AgN3)
- Silver pentazolate (AgN5)
- Silver nitrate (AgNO3)
Conclusion
This compound is a compound with diverse applications and significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. As research continues, the full potential of this compound is likely to be further realized, leading to new and innovative applications.
Propriétés
Numéro CAS |
581809-66-7 |
|---|---|
Formule moléculaire |
C18H16BrN3O |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H16BrN3O/c19-15-5-1-3-13(11-15)7-10-21-18(23)22-17-6-2-4-14-12-20-9-8-16(14)17/h1-6,8-9,11-12H,7,10H2,(H2,21,22,23) |
Clé InChI |
XBUCCYZBWIOTCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


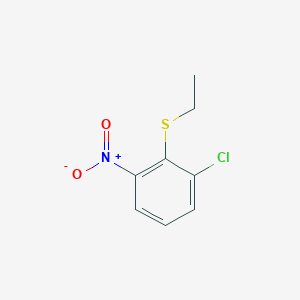
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)

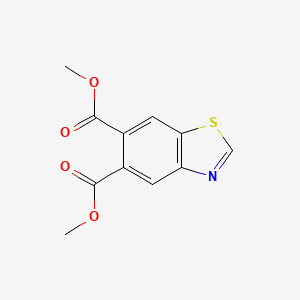
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
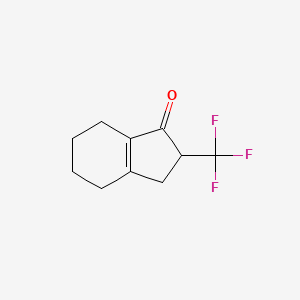
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)

![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)

